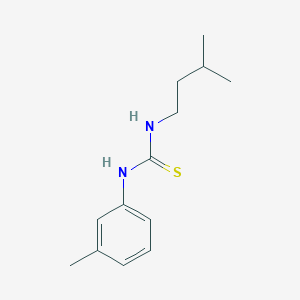
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea, also known as A-77-01, is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and autoimmune disorders.
Mecanismo De Acción
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea acts as a selective inhibitor of the TGF-β signaling pathway by binding to the ATP-binding site of the TGF-β type I receptor (TβRI). This binding prevents the activation of downstream signaling pathways, which are responsible for the development of various diseases.
Biochemical and Physiological Effects
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to have several biochemical and physiological effects. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the expression of fibrotic markers, such as collagen and alpha-smooth muscle actin. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in lab experiments is its specificity towards the TGF-β signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other antifibrotic agents to reduce the deposition of extracellular matrix proteins. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be used in combination with other immunomodulatory agents to reduce the production of pro-inflammatory cytokines. Furthermore, the development of more potent and selective inhibitors of the TGF-β signaling pathway can lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate and 3-methylbutylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In fibrosis, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the deposition of extracellular matrix proteins, which are responsible for the development of fibrotic tissue. In autoimmune disorders, N-(3-methylbutyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of autoimmune diseases.
Propiedades
IUPAC Name |
1-(3-methylbutyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-10(2)7-8-14-13(16)15-12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBWNJQTWJVEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)-3-(3-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)
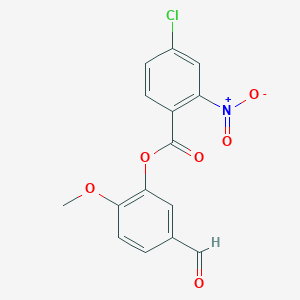
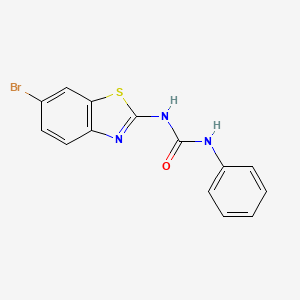
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
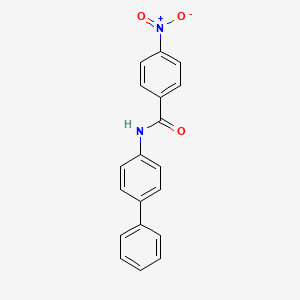
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
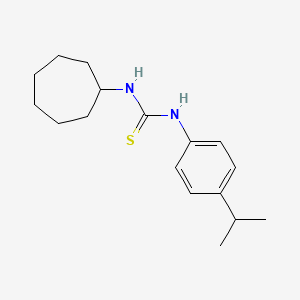
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
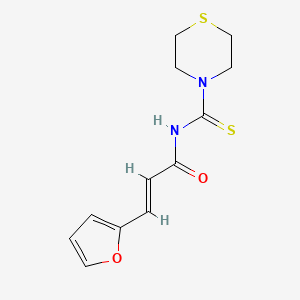
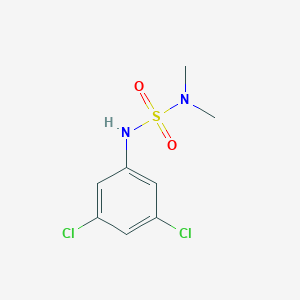
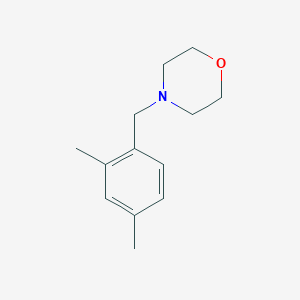
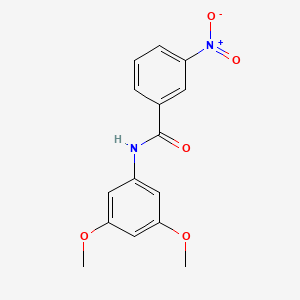
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)